2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile
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Overview
Description
2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile is a chemical compound with the molecular formula C₈H₅ClN₄. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloropyrrolo and triazinyl group, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile involves several steps. One common synthetic route includes the reaction of 4-chloropyrrole with a triazine derivative under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate. The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups. Common reagents for these reactions include nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of substituted compounds .
Scientific Research Applications
2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile can be compared with other similar compounds, such as:
2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid: This compound has a similar structure but includes a propanoic acid group instead of an acetonitrile group.
Pyrrolo[2,1-f][1,2,4]triazine derivatives: These compounds share the pyrrolo and triazine core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4/c9-8-7-2-1-6(3-4-10)13(7)12-5-11-8/h1-2,5H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGMZKVKQRYDSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C1)C(=NC=N2)Cl)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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